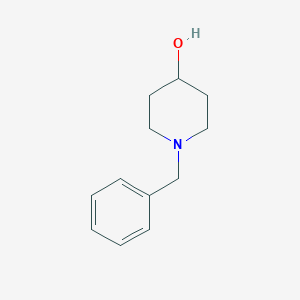

1-Benzyl-4-hydroxypiperidine

Overview

Description

Arginine vasotocin is a nonapeptide hormone found in non-mammalian vertebrates, including amphibians, reptiles, birds, and fish. It is considered the evolutionary precursor to arginine vasopressin and oxytocin in mammals. Arginine vasotocin plays a crucial role in regulating social behaviors, osmoregulation, reproductive physiology, and stress responses .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-hydroxypiperidine is the muscarinic acetylcholine receptor and the beta 2 adrenoceptor . These receptors play a crucial role in the nervous system, with the muscarinic acetylcholine receptor involved in various functions such as heart rate and smooth muscle contraction, and the beta 2 adrenoceptor primarily involved in smooth muscle relaxation and dilation of bronchial passages.

Mode of Action

This compound acts as an antagonist for the muscarinic acetylcholine receptor and an agonist for the beta 2 adrenoceptor . As an antagonist, it binds to the muscarinic acetylcholine receptor but does not activate it, thereby blocking the receptor and inhibiting the response. As an agonist for the beta 2 adrenoceptor, it binds to and activates the receptor, triggering a response.

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-hydroxypiperidine has been used as a reactant in the synthesis of several biochemical compounds. It has been involved in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists . These interactions suggest that this compound may interact with enzymes and proteins involved in these pathways.

Molecular Mechanism

Its role in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists suggests that it may interact with these receptors, potentially influencing their activation or inhibition .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a solid substance with a boiling point of 127-128 °C/2 mmHg and a melting point of 61-63 °C .

Metabolic Pathways

Its role in the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists suggests that it may be involved in pathways related to these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginine vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of arginine vasotocin typically follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and characterization through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Arginine vasotocin can undergo various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.

Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s conformation.

Substitution: Amino acid residues can be substituted to create analogs with modified biological activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products:

Oxidation: Oxidized arginine vasotocin with an intact disulfide bond.

Reduction: Reduced arginine vasotocin with free thiol groups.

Substitution: Analog peptides with altered amino acid sequences.

Scientific Research Applications

Arginine vasotocin has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Medicine: Explored for its potential therapeutic applications in treating disorders related to water balance and social behavior.

Industry: Utilized in aquaculture to enhance reproductive success and stress resilience in fish

Comparison with Similar Compounds

Arginine Vasopressin: Found in mammals, regulates water balance and blood pressure.

Oxytocin: Found in mammals, involved in social bonding, reproductive behaviors, and childbirth.

Isotocin: Found in fish, similar to oxytocin, regulates social and reproductive behaviors

Comparison:

Uniqueness: Arginine vasotocin is unique in its dual role in regulating both social behaviors and osmoregulation in non-mammalian vertebrates. .

Arginine vasotocin’s evolutionary significance and diverse physiological roles make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

1-Benzyl-4-hydroxypiperidine (C12H17NO) is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as a ligand for histamine receptors and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships, and relevant case studies.

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 4727-72-4

- IUPAC Name : 1-benzylpiperidin-4-ol

This compound acts primarily as a histamine H3 receptor antagonist/inverse agonist . The histamine H3 receptor is involved in the modulation of neurotransmitter release, particularly acetylcholine, which is crucial in cognitive functions. By antagonizing this receptor, this compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic dysfunction occurs .

Inhibition of Acetylcholinesterase

This compound also exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Structure-Activity Relationships

Research has shown that modifications to the benzyl and hydroxypiperidine moieties can significantly affect the biological activity of the compound. For example, derivatives with different substituents on the benzyl group have been synthesized and evaluated for their potency at the H3 receptor. Notably, compounds such as 1-(2-benzofuranylmethyl)-4-hydroxypiperidine demonstrated high affinity with a pA2 value of 8.47, indicating strong receptor binding capabilities .

Biological Activity Summary Table

| Compound Name | Affinity (pA2) | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |

|---|---|---|---|

| This compound | Not specified | 1.537 μM | Not specified |

| 1-(2-benzofuranylmethyl)-4-OH | 8.47 | Not reported | Not reported |

| 1-(3-benzofuranylmethyl)-4-OH | 8.15 | Not reported | Not reported |

Study on Histamine H3 Receptor Antagonism

In a study evaluating various piperidine derivatives, it was found that compounds incorporating the benzyl moiety at position 1 exhibited significant antagonistic properties against the human histamine H3 receptor (hH3R). The lead compound demonstrated an IC50 value of approximately 41.7 nM in functional assays, indicating its effectiveness in modulating receptor activity .

Cognitive Enhancement Potential

Another study explored the dual action of these compounds on both histamine receptors and cholinesterases, suggesting that they could serve as multitarget agents in treating cognitive dysfunction. The ability to inhibit cholinesterases while simultaneously acting on histamine receptors positions these compounds as promising candidates for further development in neuropharmacology .

Properties

IUPAC Name |

1-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197083 | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-72-4 | |

| Record name | 1-Benzyl-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4727-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.